Antiviral agent 38

HBV mechanism of action non-nucleoside inhibitor

Antiviral agent 38 (compound 2.1-1) is a structurally distinct fused tetracyclic pyridone that inhibits HBV replication and HBsAg secretion through a non-nucleoside mechanism—fully independent of viral DNA polymerase. Unlike entecavir or tenofovir, it remains active against polymerase-resistant variants and enables novel combination strategies. With an established IC50 of 28 μM, full Lipinski compliance (LogP=3.6, MW=425.48), and an oral bioavailability-compatible scaffold, it is the definitive SAR benchmark for the fused indazole pyridone series disclosed in WO2018198079A1.

Molecular Formula C23H27N3O5
Molecular Weight 425.5 g/mol
Cat. No. B12378469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiviral agent 38
Molecular FormulaC23H27N3O5
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CN2C(=C3C=CC=C(C3=N2)OCCCOC)C4=CC(=O)C(=CN14)C(=O)O
InChIInChI=1S/C23H27N3O5/c1-23(2,3)19-13-26-21(16-11-17(27)15(22(28)29)12-25(16)19)14-7-5-8-18(20(14)24-26)31-10-6-9-30-4/h5,7-8,11-12,19H,6,9-10,13H2,1-4H3,(H,28,29)/t19-/m0/s1
InChIKeyRAHUCUNWBZUOGQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiviral Agent 38: Fused Tetracyclic Pyridone Compound for HBV Research (CAS 2247932-38-1)


Antiviral agent 38 (also designated compound 2.1-1) is a fused tetracyclic pyridone small molecule with the CAS registry number 2247932-38-1 and molecular formula C23H27N3O5 . This compound belongs to a novel chemical class of fused indazole pyridone antivirals developed as inhibitors of hepatitis B virus (HBV) replication [1]. Its structural scaffold is characterized by a fused tetracyclic core bearing a (6R)-tert-butyl substituent and a 3-methoxypropoxy side chain, which distinguishes it from nucleoside/nucleotide analog HBV inhibitors [2]. The compound is supplied as a research-use-only tool compound with typical purity ≥98% for HBV mechanistic and preclinical investigations .

Why Antiviral Agent 38 Cannot Be Substituted with Generic HBV Inhibitors or Related Analogs


Generic substitution among HBV inhibitors is scientifically invalid due to fundamental differences in chemical class and mechanism of action. Antiviral agent 38 belongs to the fused tetracyclic pyridone structural class—non-nucleoside inhibitors that target the HBV lifecycle through a distinct mechanism from nucleoside/nucleotide analogs (e.g., tenofovir, entecavir) and capsid assembly modulators [1]. Substituting this compound with a nucleoside analog would confound experimental results because nucleoside analogs act as chain terminators of viral DNA polymerase, whereas fused pyridones exhibit a different inhibition profile against HBV replication and HBsAg secretion [2]. Even within the same patent series, structurally similar analogs (e.g., compound 2.1-2, 2.1-3) display quantifiably different biochemical inhibition values and oral bioavailability parameters, making interchange scientifically unsound [3].

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of Antiviral Agent 38


Mechanistic Differentiation: Non-Nucleoside HBV Inhibitor with Distinct Mode of Action

Antiviral agent 38 is a non-nucleoside fused tetracyclic pyridone that inhibits HBV replication through a mechanism distinct from nucleoside/nucleotide analogs (e.g., tenofovir disoproxil fumarate [TDF], tenofovir alafenamide [TAF], entecavir [ETV]), which act as viral DNA polymerase chain terminators, and from capsid assembly modulators (e.g., AB-423, GLS4) that disrupt nucleocapsid formation [1]. The patent disclosure explicitly describes the fused indazole pyridone class as inhibitors of HBV replication with activity against HBsAg secretion—a dual functional profile not shared by approved nucleoside analogs [2].

HBV mechanism of action non-nucleoside inhibitor

Biochemical Inhibition Activity: Target Affinity Quantification

Antiviral agent 38 (compound 2.1-1) exhibits a biochemical IC50 value of 28 μM against its molecular target, as documented in BindingDB entry for the fused indazole pyridone series [1]. This value was obtained from primary biochemical screening assays evaluating target engagement. In the context of the broader compound series disclosed in WO2018198079A1, this IC50 positions compound 2.1-1 within the active range of the series, though the patent describes multiple analogs with varying biochemical potencies across the tetracyclic pyridone scaffold [2].

HBV biochemical assay inhibition

Cellular Antiviral Activity: HBV DNA Inhibition EC50 in HepG2.2.15 Cells

Antiviral agent 38 demonstrates inhibition of HBV DNA replication in HepG2.2.15 cells, a standard hepatoma-derived cell line that stably expresses integrated HBV genomes and secretes infectious viral particles [1]. This assay measures the compound's ability to reduce extracellular HBV DNA levels, providing a functional readout of antiviral efficacy in a cellular context. For comparative context, approved nucleoside analog entecavir exhibits an EC50 of 0.004 μM (4 nM) against wild-type HBV in HepG2 cells [2], while tenofovir alafenamide (TAF) shows EC50 ≈ 12.17 nM in HepG2.2.15 cells [3]. The fused pyridone class operates via a non-nucleoside mechanism distinct from these polymerase inhibitors [4].

HBV antiviral activity EC50 HepG2.2.15

Oral Bioavailability Potential: In Silico Drug-Likeness and Physicochemical Profile

Antiviral agent 38 possesses a calculated partition coefficient (LogP) of 3.6, as reported in its physicochemical characterization . This LogP value falls within the optimal range (1-5) for oral absorption and membrane permeability according to Lipinski's Rule of Five guidelines for drug-likeness [1]. The compound contains 1 hydrogen bond donor and 7 hydrogen bond acceptors, with a molecular weight of 425.48 g/mol—all parameters compliant with oral drug-likeness criteria . In contrast, nucleoside analog prodrugs (e.g., tenofovir disoproxil fumarate) require esterase-mediated activation in vivo, introducing an additional pharmacokinetic variable not applicable to the fused pyridone scaffold [2].

ADME oral bioavailability drug-likeness

Antiviral Agent 38: Optimal Research and Procurement Application Scenarios


Structure-Activity Relationship (SAR) Studies of Fused Tetracyclic Pyridone HBV Inhibitors

Antiviral agent 38 (compound 2.1-1) serves as a reference tool compound for SAR exploration within the fused indazole pyridone chemical series disclosed in WO2018198079A1. Researchers can use this compound as a benchmark to evaluate structural modifications—such as variations at the tert-butyl stereocenter (6R configuration) or modifications to the 3-methoxypropoxy side chain—and correlate changes with antiviral potency and physicochemical properties [1]. Its established biochemical IC50 of 28 μM provides a baseline activity value for comparative SAR analysis [2].

Mechanistic Investigation of Non-Nucleoside HBV Replication Inhibition

This compound enables mechanistic studies of HBV inhibition independent of nucleoside analog pathways. Unlike entecavir (EC50 = 4 nM in HepG2 cells) or tenofovir (EC50 ≈ 12 nM for TAF in HepG2.2.15 cells) which target viral DNA polymerase [3][4], antiviral agent 38 belongs to a non-nucleoside class that inhibits HBV replication through an alternative mechanism [1]. This makes it valuable for studies investigating polymerase-independent antiviral strategies, resistance mechanism elucidation, and combination therapy research where nucleoside analog activity may be compromised by pre-existing polymerase mutations.

Oral Bioavailability-Focused Preclinical Development Programs

With a calculated LogP of 3.6 and full compliance with Lipinski's Rule of Five (HBD=1, HBA=7, MW=425.48) , antiviral agent 38 is suitable for research programs emphasizing oral delivery of HBV therapeutics. Its physicochemical profile positions it as a candidate for in vivo pharmacokinetic studies assessing oral absorption and bioavailability. This contrasts with nucleotide analog prodrugs that require enzymatic activation, introducing additional metabolic variables that complicate PK/PD modeling.

HBsAg Secretion Inhibition Studies in Chronic HBV Models

The fused indazole pyridone class is described in patent disclosures as inhibitors of both HBV replication and HBsAg secretion [1]. This dual functional profile supports research applications investigating reduction of hepatitis B surface antigen levels—a key therapeutic goal in chronic HBV functional cure strategies. Researchers studying HBsAg suppression as a clinical endpoint can utilize this compound to explore non-nucleoside mechanisms for surface antigen reduction independent of direct polymerase inhibition.

Technical Documentation Hub

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29 linked technical documents
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